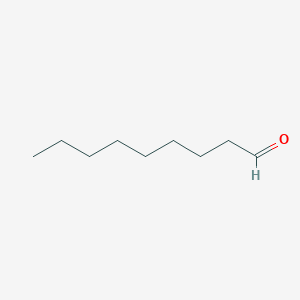












|
REACTION_CXSMILES
|
C=CCCCCCCCC.C(=O)=O.O=[O+][O-].[C:17](O)(=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>CC(C)=O>[CH:17](=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCCCC
|
|
Name
|
raw material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.58 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
set to 20° C
|
|
Type
|
CUSTOM
|
|
Details
|
set to 200° C
|
|
Type
|
CUSTOM
|
|
Details
|
The residence time corresponding to the reaction time was 6 seconds in the ozonization reaction section and 24 seconds in the decomposition reaction section
|
|
Duration
|
24 s
|
|
Type
|
CUSTOM
|
|
Details
|
a total of 30 seconds
|
|
Duration
|
30 s
|
|
Type
|
CUSTOM
|
|
Details
|
placed in a gas-liquid separation device 40
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.63 mmol | |
| YIELD: CALCULATEDPERCENTYIELD | 108.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |